Calcineurin substrate
Overview
Description
Calcineurin is a serine/threonine phosphatase that plays a crucial role in various cellular processes by dephosphorylating its substrates. These substrates include transcription factors, receptors, channels, and proteins associated with mitochondria and microtubules . Calcineurin is activated by increased intracellular calcium concentrations, which leads to the formation of an active complex with the calcium-sensing protein calmodulin . This process directly links calcium signaling to protein dephosphorylation.
Preparation Methods
Calcineurin substrates are typically synthesized using standard peptide synthesis techniques. The synthetic routes involve the stepwise addition of amino acids to a growing peptide chain, using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
In industrial production, calcineurin substrates are produced using recombinant DNA technology. This involves the insertion of the gene encoding the substrate into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli or yeast. The host organism expresses the substrate, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Calcineurin substrates undergo various types of chemical reactions, including:
Dephosphorylation: The primary reaction catalyzed by calcineurin is the dephosphorylation of serine/threonine residues in its substrates.
Oxidation and Reduction: Calcineurin substrates can undergo oxidation and reduction reactions, depending on the presence of specific functional groups and the reaction conditions.
Common reagents and conditions used in these reactions include calcium ions, calmodulin, and various oxidizing and reducing agents . The major products formed from these reactions are typically the dephosphorylated forms of the substrates, which can then participate in downstream signaling pathways .
Scientific Research Applications
Calcineurin substrates have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of calcineurin substrates involves their dephosphorylation by calcineurin. Calcineurin is activated by the binding of calcium ions and calmodulin, which induces a conformational change that allows the enzyme to interact with its substrates . The dephosphorylation of the substrate leads to changes in its activity, stability, or localization, which in turn affects downstream signaling pathways . Molecular targets of calcineurin substrates include transcription factors such as nuclear factor of activated T-cells (NFAT), which play a key role in immune responses .
Comparison with Similar Compounds
Calcineurin substrates can be compared with other serine/threonine phosphatase substrates, such as those of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). While all these phosphatases dephosphorylate serine/threonine residues, calcineurin is unique in its requirement for calcium ions and calmodulin for activation . This makes calcineurin substrates particularly important in calcium signaling pathways .
Similar compounds include:
Protein phosphatase 1 substrates: These substrates are dephosphorylated by PP1, which is involved in various cellular processes such as glycogen metabolism and muscle contraction.
Protein phosphatase 2A substrates: These substrates are dephosphorylated by PP2A, which plays a role in cell cycle regulation and apoptosis.
Calcineurin substrates are unique in their specific regulation by calcium and calmodulin, which allows them to play a distinct role in linking calcium signaling to protein dephosphorylation .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H150N28O29/c1-13-47(10)71(118-84(143)62-28-21-35-120(62)87(146)70(46(8)9)117-81(140)59(40-67(129)130)113-78(137)56(36-43(2)3)110-74(133)51(93)38-65(125)126)88(147)119-34-20-27-61(119)83(142)103-41-63(122)106-52(24-17-31-100-90(94)95)75(134)111-57(37-50-22-15-14-16-23-50)79(138)112-58(39-66(127)128)80(139)108-53(25-18-32-101-91(96)97)76(135)107-54(26-19-33-102-92(98)99)77(136)115-69(45(6)7)86(145)114-60(42-121)82(141)116-68(44(4)5)85(144)105-48(11)72(131)104-49(12)73(132)109-55(89(148)149)29-30-64(123)124/h14-16,22-23,43-49,51-62,68-71,121H,13,17-21,24-42,93H2,1-12H3,(H,103,142)(H,104,131)(H,105,144)(H,106,122)(H,107,135)(H,108,139)(H,109,132)(H,110,133)(H,111,134)(H,112,138)(H,113,137)(H,114,145)(H,115,136)(H,116,141)(H,117,140)(H,118,143)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,148,149)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102)/t47-,48-,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,68-,69-,70-,71-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNRZOUCQVLOST-RBHZDPOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H150N28O29 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583284 | |
Record name | L-alpha-Aspartyl-L-leucyl-L-alpha-aspartyl-L-valyl-L-prolyl-L-isoleucyl-L-prolylglycyl-L-arginyl-L-phenylalanyl-L-alpha-aspartyl-L-arginyl-L-arginyl-L-valyl-L-seryl-L-valyl-L-alanyl-L-alanyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2112.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113873-67-9 | |
Record name | L-alpha-Aspartyl-L-leucyl-L-alpha-aspartyl-L-valyl-L-prolyl-L-isoleucyl-L-prolylglycyl-L-arginyl-L-phenylalanyl-L-alpha-aspartyl-L-arginyl-L-arginyl-L-valyl-L-seryl-L-valyl-L-alanyl-L-alanyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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